molecular formula C16H20FNO5S B2767464 4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide CAS No. 1421457-58-0

4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B2767464
CAS RN: 1421457-58-0
M. Wt: 357.4
InChI Key: BCDDAIMAOXFDMJ-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide, also known as EFME, is a chemical compound that has been the subject of extensive scientific research. It is a sulfonamide derivative and has been found to have a wide range of potential applications in the field of medicine.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photosensitization mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Architecture and Crystal Engineering

Studies on the crystal structures of sulfonamide derivatives reveal the role of intermolecular interactions in determining the supramolecular architecture. These insights are crucial for designing materials with desired physical and chemical properties (Rodrigues et al., 2015).

Anticancer and Antiangiogenic Activities

Novel 3-arylaminobenzofuran derivatives containing benzenesulfonamide moieties have shown promising in vitro and in vivo anticancer and antiangiogenic activities. These compounds bind to the colchicine site of tubulin, inhibit cancer cell growth at nanomolar concentrations, induce apoptosis, and disrupt vascular networks in tumors, highlighting their potential as cancer therapeutics (Romagnoli et al., 2015).

Cerebral Vasospasm Prevention

In the context of preventing cerebral vasospasm following subarachnoid hemorrhage, endothelin receptor antagonists, including compounds with benzenesulfonamide groups, have demonstrated effectiveness in reducing the magnitude of arterial constriction, suggesting their utility in treating conditions resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Development of Antitumor Agents

Research on benzenesulfonamide derivatives has also focused on their potential as anticancer agents, with studies indicating significant cytotoxic activities against various cancer cell lines. These findings underscore the therapeutic potential of sulfonamide derivatives in oncology (Gul et al., 2016).

properties

IUPAC Name

4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO5S/c1-3-23-16-5-4-14(10-15(16)17)24(19,20)18(7-9-21-2)11-13-6-8-22-12-13/h4-6,8,10,12H,3,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDDAIMAOXFDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCOC)CC2=COC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide

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